molecular formula C18H18N6O B5567326 N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine

N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B5567326
M. Wt: 334.4 g/mol
InChI Key: YYQSYVRQQHOPCL-UHFFFAOYSA-N
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Description

The compound “N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine” is a synthetic chemical compound. It belongs to the class of 1,2,4-oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . These compounds have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles has gained momentum due to their versatility in the arsenal of drug discovery . Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles . The general experimental procedure is the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid (most commonly) in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole in the presence of TBAF/THF at room temperature .


Molecular Structure Analysis

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-oxadiazoles include O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole .

Scientific Research Applications

Antitumor and Antimicrobial Activities

  • The synthesis of enaminones and their reactions with different compounds to create a variety of heterocyclic derivatives, including pyrazoles and pyrimidines, has been explored. These compounds have shown cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of standard drugs like 5-fluorouracil. Additionally, some of these compounds have demonstrated antimicrobial activity (S. Riyadh, 2011).

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

  • A method for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, which are analogs of purine and exhibit properties as antimetabolites in purine biochemical reactions, has been developed. These compounds have shown antitrypanosomal activity, highlighting their pharmaceutical potential (Nadia A. Abdelriheem et al., 2017).

Synthesis and Characterization of Pyrazole Derivatives

  • Research into the synthesis and characterization of pyrazole derivatives, including their crystal structures and biological activities against cancer and microbes, has provided insights into potential antitumor, antifungal, and antibacterial pharmacophore sites. This includes the identification of specific structural features that contribute to biological activity (A. Titi et al., 2020).

Insecticidal and Antibacterial Potential

  • The development of pyrimidine-linked pyrazole heterocyclics through microwave-assisted synthesis and their evaluation for insecticidal and antibacterial potential suggests applications in agricultural and pharmaceutical industries (P. P. Deohate and Kalpana A. Palaspagar, 2020).

Discovery of Selective Inhibitors

  • The design, synthesis, and evaluation of 3-aminopyrazolo[3,4-d]pyrimidinones as inhibitors of phosphodiesterase 1 (PDE1) for the treatment of cognitive impairment associated with neurodegenerative and neuropsychiatric diseases demonstrate the compound's potential in drug development (Peng Li et al., 2016).

properties

IUPAC Name

N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O/c1-2-14-11-17(24-16(21-14)8-9-20-24)19-12-18-22-15(23-25-18)10-13-6-4-3-5-7-13/h3-9,11,19H,2,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQSYVRQQHOPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=NN2C(=C1)NCC3=NC(=NO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine

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